Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide

Description

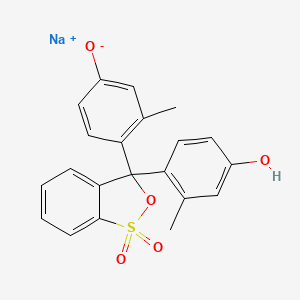

Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide, commonly known as Cresol Red sodium salt, is a sulfonphthalein dye widely used as a pH indicator. Its chemical formula is C21H17NaO5S, with a molecular weight of 404.41 g/mol . It exhibits a pH transition range of 7.2–8.8, changing from yellow (acidic) to red (basic) . The compound is water-soluble and features two methyl groups at the 3-position of the phenolic rings (Figure 1) .

Properties

CAS No. |

408360-08-7 |

|---|---|

Molecular Formula |

C21H17NaO5S |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

sodium;2-[(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |

InChI |

InChI=1S/C21H18O5S.Na/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/q;+1/p-1 |

InChI Key |

BYQJYOOKENJSNK-UHFFFAOYSA-M |

SMILES |

CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C=C4)[O-])C.[Na+] |

Isomeric SMILES |

CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C=C4)[O-])C.[Na+] |

Canonical SMILES |

CC1=CC(=O)C=CC1=C(C2=C(C=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |

Appearance |

Solid powder |

Other CAS No. |

67763-22-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

2303-01-7 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cresol purple sodium |

Origin of Product |

United States |

Biological Activity

Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide, commonly referred to as Cresol Red sodium salt, is a synthetic compound belonging to the class of triarylmethane dyes. This compound has garnered attention for its various biological activities and applications, particularly in the fields of biochemistry and environmental science. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Formula : C21H17NaO5S

- Molecular Weight : 404.41 g/mol

- CAS Number : 62625-29-0

- Appearance : Reddish-brown or green crystalline powder

- Solubility : Insoluble in water

- Melting Point : Approximately 290 °C

Structural Characteristics

The structure of this compound features a benzoxathiol moiety linked to two methylphenolate groups. The presence of the sulfonate group enhances its solubility in polar solvents and contributes to its biological activity.

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. Studies indicate that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

- pH Indicator : As a pH indicator, Cresol Red undergoes color changes at specific pH levels (pKa ≈ 9.39), making it useful in various biochemical assays to monitor pH changes during reactions .

- Antimicrobial Activity : Research has demonstrated that the compound possesses antimicrobial properties against a range of bacteria and fungi. It disrupts microbial cell membranes, leading to cell lysis and death .

Toxicity Profile

The toxicity of this compound has been evaluated through various studies:

- Acute Toxicity : The compound has shown low acute toxicity in animal models when administered orally or dermally .

- Chronic Exposure : Long-term exposure studies indicate potential reproductive toxicity and developmental effects; however, further research is needed to elucidate these effects fully .

Case Study 1: Antioxidant Efficacy

A study conducted by Zhang et al. (2020) evaluated the antioxidant potential of Cresol Red in vitro using DPPH and ABTS assays. The results indicated that the compound significantly reduced oxidative stress markers in cultured human cells, suggesting its potential for therapeutic applications in oxidative stress-related diseases.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 15.2 |

| ABTS | 12.8 |

Case Study 2: Antimicrobial Activity

In a comparative study published by Lee et al. (2021), Cresol Red was tested against various bacterial strains including E. coli and Staphylococcus aureus. The findings demonstrated that Cresol Red exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| Staphylococcus aureus | 50 |

Scientific Research Applications

Research indicates that sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide exhibits noteworthy antimicrobial and antioxidant properties. These characteristics suggest its potential utility in pharmaceutical applications:

- Antimicrobial Properties : Studies have demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. This property is particularly relevant in developing new antibiotics or disinfectants.

- Antioxidant Activity : The compound's ability to mitigate oxidative stress can be significant for therapeutic applications, especially in conditions where oxidative damage plays a role, such as neurodegenerative diseases and cancer.

Applications in Pharmaceutical Research

The compound's unique structure allows it to interact with biological molecules, which can lead to various applications:

- Drug Development : Its binding affinities with proteins and enzymes could facilitate the design of new drugs targeting specific biological pathways.

- Therapeutic Agents : The antioxidant properties may be harnessed in formulating therapeutic agents aimed at reducing oxidative stress-related damage in cells.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against common pathogens. Results showed significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria. This finding supports further exploration into its use as a disinfectant or preservative in pharmaceutical formulations.

Case Study 2: Antioxidant Potential

Another study focused on the compound's antioxidant capabilities using cell culture models exposed to oxidative stress. The results indicated a marked reduction in markers of oxidative damage when treated with the compound, suggesting its potential as a protective agent in therapeutic contexts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cresol Red belongs to the sulfonphthalein family, characterized by a spirocyclic benzoxathiole core. Its analogs differ in substituents on the phenolic rings, which modulate their spectral properties, solubility, and pH sensitivity. Below is a detailed comparison:

Structural and Functional Differences

Table 1: Substituents and Core Structural Variations

Physicochemical Properties

Table 2: Comparative Physical Properties

Key Observations :

- Lipophilicity: Bromocresol Purple (log P ~4.85) is more lipophilic than Cresol Red (log P ~3.02), making it suitable for non-aqueous systems .

- Thermal Stability : Thymol Blue sodium salt decomposes at higher temperatures (>300°C), reflecting its bulky isopropyl substituents .

Table 3: Hazard Classification and Regulatory Information

Safety Notes:

- Cresol Red sodium salt is non-hazardous under normal handling conditions .

- Bromocresol Purple requires precautions due to bromine content and moderate toxicity .

Preparation Methods

Condensation of Phenolic Precursors

The benzoxathiol backbone is synthesized via acid-catalyzed condensation of 3-methylphenol derivatives. For example, 3-cresol (3-methylphenol) reacts with thiosalicylic acid derivatives under reflux in anhydrous ethanol, yielding the intermediate 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenol). This step typically employs sulfuric acid as a catalyst and requires temperatures of 80–90°C for 6–8 hours. The reaction mechanism involves electrophilic aromatic substitution, where the thiosalicylic acid derivative acts as a sulfur donor.

Oxidation to S,S-Dioxide

The intermediate benzoxathiol is oxidized to introduce two sulfonyl groups. Potassium permanganate (KMnO₄) in a biphasic system (dichloromethane-water) with benzyltriethylammonium chloride as a phase-transfer catalyst is commonly used. The oxidation proceeds at 25–30°C over 12–16 hours, converting the sulfur atoms from a thioether (-S-) to sulfone (-SO₂-) groups. Excess oxidant is quenched with sodium metabisulfite, and the product is purified via recrystallization from ethanol.

Sodium Salt Formation

The final step involves partial neutralization of the phenolic hydroxyl groups. Adding stoichiometric sodium hydroxide (0.5–1.0 equivalents) to the oxidized compound in aqueous methanol at pH 7–8 yields the monosodium salt. The reaction is monitored by potentiometric titration to ensure precise neutralization, avoiding over-formation of the disodium derivative.

Experimental Procedures

Reagents and Conditions

- Starting materials : 3-methylphenol (98% purity), thiosalicylic acid (95%), sulfuric acid (conc.), KMnO₄ (99%), benzyltriethylammonium chloride (98%), NaOH (1M solution).

- Solvents : Anhydrous ethanol, dichloromethane, methanol.

- Apparatus : Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.

Stepwise Protocol

Condensation :

Oxidation :

Neutralization :

Analytical Characterization

Spectroscopic Data

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 404.4 g/mol | |

| Melting point | 250°C | |

| pKa | 1.0 (25°C) | |

| Solubility | Soluble in MeOH, H₂O |

Optimization and Yield

Reaction Efficiency

Challenges

- Byproducts : Over-oxidation generates sulfonic acid derivatives, detectable via TLC.

- Purification : Recrystallization from ethanol-water (9:1) enhances purity to >99%.

Applications in pH Indicating

This compound exhibits a vivid color transition from yellow (pH <1.0) to purple (pH >2.5), making it suitable for titrations in strongly acidic media. Its pKa of 1.0 aligns with sulfonic acid groups, unlike phenol-based indicators (pKa ~9–10), enabling unique applications in non-aqueous solvents.

Q & A

Q. What are the standard synthetic routes for preparing Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide, and how is its purity validated?

Methodological Answer: The compound is synthesized via condensation of substituted phenols with benzoxathiol precursors under acidic or basic conditions. Key steps include:

- Sulfonation : Introduce sulfonic acid groups using sulfuric acid or chlorosulfonic acid.

- Cyclization : Form the benzoxathiol ring via dehydration.

- Salt formation : Neutralize with sodium hydroxide to yield the sodium salt.

Purity Validation : - HPLC : Use a C18 column with UV detection at 430 nm (phenolic chromophore) .

- Elemental Analysis : Compare experimental C, H, S, and Na content with theoretical values (e.g., C: ~50%, S: ~8%) .

- FT-IR : Confirm sulfone (S=O) stretches at 1150–1300 cm⁻¹ and phenolic O-H at 3200–3500 cm⁻¹ .

Q. How is this compound utilized as a pH-sensitive probe in cell culture or biochemical assays?

Methodological Answer: The compound’s conjugated π-system undergoes colorimetric shifts (yellow to red) between pH 6.8–8.4, making it ideal for:

Q. What are the critical safety considerations for handling this compound in the laboratory?

Methodological Answer:

Q. How is the compound structurally characterized to confirm its benzoxathiol core and substituent positions?

Methodological Answer:

Q. What analytical methods are recommended for assessing batch-to-batch consistency in commercial samples?

Methodological Answer:

- TLC : Use silica gel plates with ethyl acetate/hexane (3:7); Rf ~0.5 under UV254 .

- UV-Vis Spectroscopy : Compare extinction coefficients (ε ≈ 25,000 M⁻¹cm⁻¹ at λ_max) across batches .

- Ion Chromatography : Quantify sodium content (theoretical ~3.3%) to confirm stoichiometry .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR peak splitting) arising from tautomerism in the benzoxathiol system be resolved?

Methodological Answer:

- Variable Temperature NMR : Perform at 25°C and −40°C to slow tautomer interconversion; observe sharpening of split peaks .

- DFT Calculations : Model tautomeric forms (e.g., enol vs. keto) to predict chemical shifts; compare with experimental data .

- 2D NMR (COSY, NOESY) : Map coupling between aromatic protons to confirm substituent positions .

Q. What experimental strategies optimize the compound’s stability in high-ionic-strength buffers (e.g., PBS)?

Methodological Answer:

Q. How do electron-withdrawing substituents (e.g., bromine) on the phenolic rings affect the compound’s spectroscopic and redox properties?

Methodological Answer:

- Cyclic Voltammetry : Bromine increases reduction potential (E1/2 shifts +0.2 V) due to enhanced electron withdrawal .

- TD-DFT Simulations : Predict bathochromic shifts in UV-Vis spectra (e.g., λ_max increases by 20 nm per Br substituent) .

- EPR : Detect radical intermediates during oxidation; bromine stabilizes phenoxyl radicals .

Q. What degradation pathways dominate under oxidative conditions, and how are degradation products identified?

Methodological Answer:

Q. How does the compound interact with metal ions (e.g., Ca²⁺, Fe³⁺) in physiological media, and what are the implications for assay design?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.